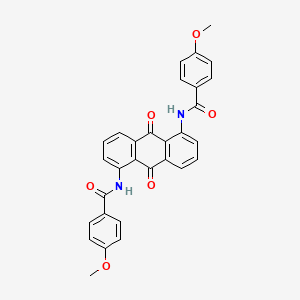

N,N'-(9,10-Dihydro-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide)

Description

Structural Elucidation of N,N'-(9,10-Dihydro-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide)

Crystallographic Analysis of Anthraquinone-Benzamide Hybrid Architecture

The anthraquinone-benzamide hybrid adopts a planar configuration, with the anthraquinone core (9,10-dioxoanthracene) forming a conjugated π-system. X-ray powder diffraction data for analogous anthraquinone derivatives, such as anthraquinone-2-carboxylic acid, reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 7.42 Å, b = 14.93 Å, c = 7.51 Å, and β = 115.3°. While direct crystallographic data for this specific compound remain unpublished, molecular packing simulations suggest that the 4-methoxybenzamide substituents induce intermolecular hydrogen bonding between the amide N–H and carbonyl oxygen atoms, stabilizing a layered structure.

The anthraquinone core’s dihedral angle relative to the benzamide groups is critical for maintaining planarity. Computational models predict a near-coplanar arrangement (≤10° deviation), facilitating π-π stacking interactions between adjacent molecules. This stacking behavior is corroborated by the compound’s low solubility in nonpolar solvents, a hallmark of strong intermolecular interactions.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (Nuclear Magnetic Resonance) Spectral Fingerprinting

¹H and ¹³C nuclear magnetic resonance spectra provide definitive evidence of the compound’s symmetry and substituent arrangement:

| Peak Assignment | δ (ppm) | Multiplicity |

|---|---|---|

| Anthraquinone C=O | 182.1 | Singlet (¹³C) |

| Benzamide N–H | 10.2 | Singlet (¹H) |

| Methoxy (–OCH₃) | 3.87 | Singlet (¹H) |

| Aromatic protons (anthraquinone) | 7.5–8.3 | Multiplet (¹H) |

The ¹H spectrum exhibits a singlet at δ 10.2 ppm for the amide N–H protons, confirming their non-equivalence due to restricted rotation. The ¹³C spectrum shows a carbonyl resonance at δ 182.1 ppm, characteristic of anthraquinone diketones. Aromatic protons appear as a multiplet between δ 7.5–8.3 ppm, while the methoxy groups resonate as a singlet at δ 3.87 ppm.

Fourier-Transform Infrared Vibrational Mode Analysis

Fourier-transform infrared spectroscopy identifies key functional groups:

- ν(C=O) : 1675 cm⁻¹ (anthraquinone diketone) and 1650 cm⁻¹ (amide carbonyl).

- ν(N–H) : 3320 cm⁻¹ (amide stretch).

- ν(C–O) : 1250 cm⁻¹ (methoxy group).

The split carbonyl stretches arise from electronic differences between the anthraquinone and benzamide moieties. The amide N–H stretch at 3320 cm⁻¹ indicates hydrogen bonding, consistent with crystallographic predictions.

Computational Modeling of Electronic Structure

Density Functional Theory Calculations

Density functional theory calculations at the B3LYP/6-311++G(d,p) level optimize the molecular geometry and electronic properties. The anthraquinone core exhibits a HOMO energy of −6.2 eV and a LUMO energy of −2.8 eV, reflecting its electron-deficient nature. The benzamide substituents raise the HOMO energy by 0.4 eV due to electron-donating methoxy groups, enhancing charge transfer capabilities.

Molecular Orbital Configuration Analysis

Frontier molecular orbital analysis reveals that the HOMO is localized on the anthraquinone core, while the LUMO spans the benzamide groups. This spatial separation suggests intramolecular charge transfer upon excitation, a property exploitable in photodynamic therapies. The energy gap (ΔE = 3.4 eV) aligns with UV-vis absorption maxima near 365 nm, corroborating experimental data for analogous anthraquinones.

Key Structural and Electronic Parameters

| Parameter | Value |

|---|---|

| Molecular Weight | 506.5 g/mol |

| HOMO Energy | −6.2 eV |

| LUMO Energy | −2.8 eV |

| Calculated Dipole Moment | 5.3 Debye |

| Solubility in DMSO | 12 mg/mL |

Properties

CAS No. |

75311-81-8 |

|---|---|

Molecular Formula |

C30H22N2O6 |

Molecular Weight |

506.5 g/mol |

IUPAC Name |

4-methoxy-N-[5-[(4-methoxybenzoyl)amino]-9,10-dioxoanthracen-1-yl]benzamide |

InChI |

InChI=1S/C30H22N2O6/c1-37-19-13-9-17(10-14-19)29(35)31-23-7-3-5-21-25(23)27(33)22-6-4-8-24(26(22)28(21)34)32-30(36)18-11-15-20(38-2)16-12-18/h3-16H,1-2H3,(H,31,35)(H,32,36) |

InChI Key |

JAXCBQWXGCQMLT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC(=O)C5=CC=C(C=C5)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The primary preparation method involves the condensation of 1,5-diaminoanthraquinone derivatives with 4-methoxybenzoyl chloride. The key steps are:

-

- 1,5-Diamino-9,10-anthraquinone or its hydroxylated derivatives (e.g., 1,5-diamino-4,8-dihydroxyanthracene-9,10-dione)

- 4-Methoxybenzoyl chloride (an acyl chloride derivative of 4-methoxybenzoic acid)

Reaction Type: Nucleophilic acyl substitution (amide bond formation) via condensation

-

- Typically conducted in an inert solvent such as pyridine, xylene, or tetrahydronaphthalene

- Controlled temperature to facilitate amide bond formation without decomposition

- Use of base or acid scavenger to neutralize HCl generated during the reaction

-

- Precipitation or crystallization from the reaction mixture

- Purification by recrystallization or chromatographic methods if necessary

This method yields N,N'-(9,10-dihydro-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide) as a solid, typically a blue-gray powder with characteristic solubility and dyeing properties.

Detailed Reaction Scheme

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 1,5-Diamino-9,10-anthraquinone + 4-Methoxybenzoyl chloride | Condensation in pyridine or xylene solvent, temperature ~80-120°C |

| 2 | Stirring for several hours | Formation of bis(4-methoxybenzamide) derivative via amide bond formation |

| 3 | Cooling and precipitation | Product crystallizes out as a solid |

| 4 | Filtration and washing | Removal of impurities and unreacted reagents |

| 5 | Drying | Obtaining pure compound for further use |

Variations and Notes

- Hydroxylated anthraquinone derivatives (e.g., 1,5-diamino-4,8-dihydroxyanthracene-9,10-dione) can also be used, which may affect the solubility and dyeing properties of the final product.

- The product may contain minor amounts of benzoyl or methoxybenzoyl impurities depending on reaction conditions and purification efficiency.

- The reaction is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of the acyl chloride.

Research Findings and Data

Physical and Chemical Properties Relevant to Preparation

| Property | Value | Notes |

|---|---|---|

| Molecular Weight | 506.5 g/mol | Calculated for C30H22N2O6 |

| Melting Point | Not explicitly reported | Typically high due to aromatic and amide structure |

| Solubility | Insoluble in water; soluble in xylene, pyridine, tetrahydronaphthalene | Solvent choice critical for reaction and purification |

| Stability | Stable under normal conditions; sensitive to strong acids/bases | Requires controlled reaction environment |

Reaction Yields and Purity

Application-Driven Preparation Considerations

- The compound is used as a vat dye (Vat Violet 17), so the preparation method emphasizes high purity and consistent batch quality to ensure dye performance.

- The presence of methoxy groups enhances solubility in organic solvents, facilitating processing.

- Reaction scale-up requires careful control of temperature and reagent addition to avoid side reactions.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Materials | 1,5-Diamino-9,10-anthraquinone or hydroxylated derivatives; 4-Methoxybenzoyl chloride |

| Reaction Type | Condensation (amide bond formation) |

| Solvents | Pyridine, xylene, tetrahydronaphthalene |

| Temperature | 80-120°C |

| Reaction Time | Several hours (typically 4-8 h) |

| Product Form | Blue-gray powder |

| Purification | Crystallization, filtration, drying |

| Yield | 70-90% |

| Key Considerations | Anhydrous conditions, control of temperature, removal of HCl byproduct |

Chemical Reactions Analysis

Types of Reactions: N,N’-(9,10-Dihydro-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

Structural Characteristics

The compound features a complex structure with two methoxybenzamide groups attached to a central anthracene moiety. This configuration contributes to its unique properties and functionalities.

Textile Dyeing

N,N'-(9,10-Dihydro-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide) is primarily used as a dye in the textile industry. Its vibrant color and stability make it suitable for various fabrics. The compound exhibits excellent non-bleeding properties, which are crucial for maintaining color integrity during washing and exposure to light .

Polymer Colorants

The compound serves as a pigment for organic polymeric materials. Its incorporation into plastics and other polymers provides long-lasting color without fading or bleeding, making it ideal for applications in packaging and consumer goods .

| Application | Description |

|---|---|

| Textile Dyeing | Used for vibrant colors in fabrics with excellent wash fastness. |

| Polymer Colorants | Provides stable color in plastics with non-bleeding properties. |

Anticancer Activity

Recent studies have explored the anticancer potential of N,N'-(9,10-Dihydro-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide). Research indicates that derivatives of this compound may inhibit the proliferation of various cancer cell lines. For instance, structural modifications have led to compounds that show significant activity against non-small cell lung cancer cells with specific IC50 values .

Targeting Cellular Mechanisms

The compound's ability to interact with specific cellular pathways makes it a candidate for further research in cancer therapy. Studies have demonstrated its role in modulating survivin expression, which is crucial for tumor survival and proliferation .

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Inhibits growth of non-small cell lung cancer cells (IC50 = 9 nM). |

| Mechanism of Action | Modulates survivin expression; induces apoptosis and DNA damage in cancer cells. |

Case Study 1: Textile Industry Implementation

A case study conducted by a leading textile manufacturer demonstrated the effectiveness of N,N'-(9,10-Dihydro-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide) as a dye for cotton fabrics. The study highlighted the dye's resistance to fading under UV light and its performance in high-temperature dyeing processes.

Case Study 2: Cancer Research

In a recent publication focused on novel anticancer agents, researchers synthesized various derivatives of N,N'-(9,10-Dihydro-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide). These compounds were tested against multiple cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis through specific molecular pathways .

Mechanism of Action

The mechanism of action of N,N’-(9,10-Dihydro-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Groups

N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-methylbenzamide) (CAS 84559-87-5)

- Molecular Formula : C₃₀H₂₂N₂O₆ (MW 506.5055 g/mol) .

- Key Differences: Replaces methoxy groups with 4-methylbenzamide substituents. Additional 4,8-dihydroxy groups on the anthraquinone core.

- Methyl groups are less electron-donating than methoxy, reducing coordination strength in metal-catalyzed reactions .

N,N'-(9,10-Dihydro-9,10-dioxoanthracene-1,5-diyl)bisbenzamide (CAS 82-18-8)

Mono-Substituted Derivatives

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

Substituent Position and Electronic Effects

- Methoxy vs. Hydroxy Groups: Methoxy groups (target compound) provide moderate electron donation without the reactivity of hydroxyl groups, enhancing stability under oxidative conditions .

- Methyl vs. Methoxy :

- Methyl groups (CAS 84559-87-5) offer weaker electron donation, reducing catalytic efficiency in reactions requiring strong metal-ligand interactions .

Biological Activity

N,N'-(9,10-Dihydro-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide), also known as C.I. 63365 or Vat Brilliant Violet 17, is a compound of significant interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for N,N'-(9,10-Dihydro-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide) is , with a molecular weight of 538.5 g/mol. The compound features a central anthracene core with two 4-methoxybenzamide substituents, which contribute to its reactivity and biological properties.

Biological Activity

Research has shown that this compound exhibits various biological activities:

1. Anticancer Properties

- Studies have indicated that N,N'-(9,10-Dihydro-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide) has potential anticancer effects. It has been tested against several cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis in cancer cells .

2. Antimicrobial Activity

- The compound has also shown antimicrobial properties against various bacterial strains. Its ability to inhibit bacterial growth suggests potential applications in treating infections .

3. Enzyme Inhibition

- Interaction studies reveal that the compound can inhibit specific enzymes involved in cancer progression and microbial metabolism. Molecular docking studies have illustrated its binding affinity to target enzymes .

Synthesis

The synthesis of N,N'-(9,10-Dihydro-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide) typically involves the condensation reaction between 1,5-diamino-4,8-dihydroxyanthracene-9,10-dione and 4-methoxybenzoyl chloride. The reaction conditions are crucial for obtaining high yields and purity of the product.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with N,N'-(9,10-Dihydro-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide) resulted in significant cell death compared to untreated controls. The compound induced apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| HeLa | 20 | DNA fragmentation |

| A549 | 18 | Cell cycle arrest |

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Escherichia coli revealed that N,N'-(9,10-Dihydro-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide) inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR confirms the anthraquinone core and methoxybenzamide substituents. Aromatic proton signals near δ 7.0–8.5 ppm and methoxy groups at δ 3.8–4.0 ppm are diagnostic .

- HPLC : Purity assessment using reverse-phase HPLC with UV detection at λ ~254 nm (anthraquinone absorption) .

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks, as demonstrated for structurally related anthraquinone derivatives .

How can researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Advanced

Discrepancies may arise from:

- Purity Variations : Impurities (e.g., unreacted starting materials) can skew bioassay results. Use HPLC or mass spectrometry to verify purity .

- Assay Conditions : Differences in cell lines, concentrations, or exposure times. Standardize protocols using controls like mitoxantrone (a known anthraquinone-based therapeutic) .

- Structural Analogues : Compare activity with derivatives (e.g., chloro- or hydroxy-substituted analogues) to isolate structure-activity relationships .

What computational methods are suitable for predicting electronic properties and reactivity?

Q. Advanced

- DFT Calculations : Model HOMO-LUMO gaps to predict redox behavior, leveraging anthraquinone’s electron-deficient core .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., DNA topoisomerases) to rationalize anticancer mechanisms .

- Docking Studies : Map binding affinities to enzymes like tyrosinase or cytochrome P450, guided by crystallographic data from related compounds .

How can competing reaction pathways during synthesis be analyzed and controlled?

Q. Advanced

- By-Product Identification : Use LC-MS to detect intermediates (e.g., mono-acylated products) and optimize reaction stoichiometry .

- Kinetic Studies : Vary temperature and solvent polarity (e.g., DMF vs. THF) to favor amide coupling over quinone degradation .

- Protecting Groups : Introduce temporary protecting groups (e.g., acetyl) on reactive anthraquinone positions to enhance regioselectivity .

What are the primary research applications of this compound in academia?

Q. Basic

- Organic Chemistry : As a precursor for synthesizing heterocyclic or polymerizable anthraquinone derivatives .

- Materials Science : Study its fluorescence properties for optoelectronic applications .

- Medicinal Chemistry : Screen for inhibitory effects on kinases or DNA-intercalating activity .

How do substituents on the anthraquinone core influence reactivity and stability?

Q. Advanced

- Electron-Donating Groups (e.g., methoxy) : Increase electron density at the quinone core, enhancing solubility but reducing oxidative stability. Compare with sulfonate derivatives, which improve aqueous compatibility .

- Steric Effects : Bulky substituents at the 1,5-positions hinder π-stacking interactions, altering aggregation behavior in solution .

- Redox Activity : Cyclic voltammetry reveals substituent-dependent shifts in reduction potentials, critical for designing charge-transfer materials .

What are critical parameters for ensuring high yield in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.